![molecular formula C14H12N2OS2 B2837224 N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 878968-93-5](/img/structure/B2837224.png)
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
“N-(4,7-Dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C16H12N4OS2. It has an average mass of 340.423 Da and a monoisotopic mass of 340.045258 Da .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of “N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide” is complex, with multiple rings and functional groups. The compound contains a benzothiazole ring, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring .Scientific Research Applications
- Thiophene derivatives have garnered interest as potential biologically active compounds. Researchers explore their pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
- Thiophene-based molecules play a crucial role in organic electronics. They contribute to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
- Thiophene derivatives are used as corrosion inhibitors in industrial chemistry and material science . Investigate whether this compound exhibits similar properties.
- Investigate synthetic routes to prepare N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide. Highlight key reactions, such as condensation methods (e.g., Gewald, Paal–Knorr) that yield thiophene derivatives .
Medicinal Chemistry and Drug Development
Organic Electronics and Semiconductors
Corrosion Inhibition
Synthetic Chemistry
Future Directions
The future directions for research on “N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide” and similar compounds could include further exploration of their anti-tubercular activity, investigation of other potential medicinal properties, and development of more efficient synthesis methods .
Mechanism of Action
Target of Action
The primary target of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This enzyme plays a crucial role in the survival and virulence of the bacteria, making it an attractive target for anti-tubercular compounds .
Mode of Action
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide interacts with its target DprE1, inhibiting its function . This interaction disrupts the synthesis of the bacterial cell wall, leading to the death of the bacteria . The compound’s mode of action is primarily bactericidal .
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to downstream effects such as compromised bacterial cell wall integrity and ultimately, bacterial death .
Pharmacokinetics
The compound’s effectiveness againstM. tuberculosis suggests that it has sufficient bioavailability to reach its target .
Result of Action
The result of the compound’s action is the inhibition of M. tuberculosis growth . By disrupting cell wall biosynthesis, the compound causes bacterial death, thereby exerting its anti-tubercular effect .
properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c1-8-5-6-9(2)12-11(8)15-14(19-12)16-13(17)10-4-3-7-18-10/h3-7H,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XICBHIAJNAXRKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
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